molecular formula C11H22N2O2 B3105271 Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate CAS No. 1523617-91-5

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B3105271
CAS No.: 1523617-91-5
M. Wt: 214.3 g/mol
InChI Key: IHGSPMZBMBIGHI-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with an aminomethyl group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes . The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its stereochemical configuration (e.g., racemic or enantiopure forms) significantly influences its physicochemical and biological properties. For example, the racemic mixture rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate has been documented with 95% purity . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151020
Record name Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-91-5
Record name Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclopentyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing various biologically active compounds, making it invaluable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.

    Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound offers higher nucleophilicity than methylamino or aminoethyl substituents, influencing reactivity in coupling reactions .
  • Salt Forms : Hydrochloride salts (e.g., cyclobutyl derivative) enhance solubility in polar solvents, critical for bioavailability in drug formulations .

Aromatic vs. Alicyclic Carbamates

Compound Core Structure Substituent Yield Melting Point (°C) Applications
Tert-butyl N-[3-(aminomethyl)benzyl]carbamate Benzene 3-aminomethyl N/A N/A Precursor for peptide dendrimers; ChemSpider ID 2036810
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Benzene 4-aminomethyl N/A 89–94 Higher melting point due to symmetrical substitution; CAS 220298-96-4
This compound Cyclopentane 3-aminomethyl N/A N/A Preferred for chiral synthesis in drug discovery

Key Observations :

  • Aromatic Systems: Benzylcarbamates (e.g., 3- or 4-aminomethyl derivatives) exhibit π-π stacking interactions, increasing melting points compared to alicyclic analogues .
  • Synthetic Flexibility : Alicyclic carbamates (e.g., cyclopentyl) are favored in enantioselective catalysis due to predictable stereochemical outcomes .

Halogenated and Fluorinated Analogues

Compound Halogen/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate Fluorine at 3-position C₁₀H₁₉FN₂O₂ 218.27 Fluorine enhances metabolic stability; CAS EN300-6492797
tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate Pentafluorobutyl C₁₀H₁₆F₅N₂O₂ 306.24 High electronegativity alters electronic properties; 95% purity

Key Observations :

  • Fluorination : Fluorine substitution improves lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
  • Electron-Withdrawing Effects : Halogenated derivatives (e.g., pentafluoro) exhibit reduced basicity, impacting interaction with biological targets .

Biological Activity

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 347185-71-1

The compound features a tert-butyl group attached to a carbamate linked to a cyclopentyl structure, which contributes to its unique pharmacological profile.

This compound functions primarily as a receptor antagonist , particularly targeting the NMDA receptor subtype NR2B. This receptor is implicated in various neurological processes, including pain modulation and neuroprotection. The compound's mechanism involves:

  • Binding Affinity : It exhibits high binding affinity for NR2B receptors, leading to inhibition of excitatory neurotransmission.
  • Selectivity : Unlike non-selective NMDA antagonists, it demonstrates reduced side effects on motor coordination, making it a promising candidate for treating neuropathic pain and other neurological disorders .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Pain Models : In preclinical models, the compound has shown efficacy in reducing pain responses in spinal nerve ligation models, indicating its potential for neuropathic pain management .
  • Neuroprotection : Research suggests that it may provide neuroprotective effects, particularly in models of Parkinson's disease, by modulating excitatory neurotransmission without significant motor side effects .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Efficacy in Animal Models :
    • A study demonstrated that the compound significantly reduced pain scores in rats subjected to nerve injury models, suggesting robust analgesic properties .
    • Another investigation found that it improved motor function in animal models of Parkinson's disease without causing adverse effects typically associated with broader NMDA antagonists .
  • Pharmacokinetic Profile :
    • The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development as a therapeutic agent .

Data Table: Pharmacokinetic Profiles

CompoundSpeciesBioavailability (%)Half-Life (hr)Clearance (mL/min/kg)Oral Dose (mg/kg)
This compoundRat340.7244.8

Q & A

Q. What are the optimal reaction conditions for synthesizing Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate, and how can yield be maximized?

The synthesis typically involves reacting tert-butyl carbamate with 3-(aminomethyl)cyclopentyl derivatives under alkaline conditions. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents like DMF or THF to stabilize intermediates.
  • Catalyst : Use of coupling agents such as EDCI/HOBt for efficient amide bond formation . Yield optimization requires monitoring reaction progress via LCMS or TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carbamate) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopentyl backbone and carbamate functionality (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (228.336 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the carbamate group.
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the aminomethyl side chain .
  • pH Stability : Degrades rapidly in strongly acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or MS adducts) can arise from:

  • Conformational Isomerism : Use variable-temperature NMR to identify dynamic rotational states of the cyclopentyl ring .
  • Impurity Interference : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
  • Tautomeric Forms : Compare experimental IR data with computational simulations (DFT) to rule out alternative structures .

Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) by immobilizing the target protein .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzymes) using the CCP4 suite for structure determination .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Q. What mechanistic insights exist for nucleophilic reactions involving the aminomethyl group?

The aminomethyl side chain participates in:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions (pH 5–6) to form imine intermediates .
  • Metal Coordination : Binds transition metals (e.g., Cu2+^{2+}) in catalysis, studied via UV-Vis spectroscopy and cyclic voltammetry .
  • Enzyme Inhibition : Acts as a competitive inhibitor by mimicking natural substrates, as shown in bacterial biotin carboxylase studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 2
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate

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